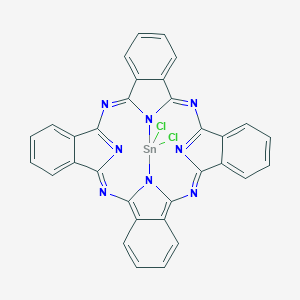

Phthalocyanine Tin(IV) Dichloride

Description

Properties

CAS No. |

18253-54-8 |

|---|---|

Molecular Formula |

C32H18Cl2N8Sn |

Molecular Weight |

704.2 g/mol |

IUPAC Name |

dichlorotin;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H18N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H,(H2,33,34,35,36,37,38,39,40);2*1H;/q;;;+2/p-2 |

InChI Key |

UMSNJJNVTLZIFY-UHFFFAOYSA-L |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.Cl[Sn+2]Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.Cl[Sn+2]Cl |

Other CAS No. |

190391-73-2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phthalocyanine Tin(IV) Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanine Tin(IV) Dichloride, designated as Sn(Pc)Cl₂, is a tetravalent tin complex belonging to the phthalocyanine family of macrocyclic compounds. These compounds are renowned for their intense color, high thermal stability, and unique electronic properties. In the realm of biomedical research and drug development, tin-based phthalocyanines are gaining attention for their potential applications in photodynamic therapy (PDT) and as imaging agents. The central tin atom and its axial ligands, in this case, chloride, significantly influence the photophysical and photochemical properties of the macrocycle, making the synthesis of high-purity Sn(Pc)Cl₂ a critical first step for further functionalization and application.

This technical guide provides an in-depth overview of the primary methods for the synthesis of this compound. It includes detailed experimental protocols, a comparative summary of reaction parameters, and a generalized workflow to aid researchers in the successful preparation of this important compound.

Core Synthesis Methodologies

The synthesis of this compound typically proceeds via the cyclotetramerization of a phthalonitrile precursor in the presence of a tin salt. The choice of solvent and reaction conditions plays a crucial role in the final product's yield and purity. Two prevalent methods are detailed below.

Method 1: High-Temperature Synthesis in Quinoline

This is a widely cited and robust method for producing Sn(Pc)Cl₂. It involves the reaction of phthalonitrile with tin(IV) tetrachloride in a high-boiling solvent, quinoline, which also acts as a base.

Experimental Protocol:

-

Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Reagents: Phthalonitrile (5.0 g, 39 mmol) and quinoline (10 mL) are added to the flask.

-

Inert Atmosphere: The reaction mixture is purged with dry nitrogen for 30 minutes to eliminate oxygen and moisture.

-

Addition of Tin Precursor: Tin(IV) tetrachloride (SnCl₄) (1.2 mL, 10 mmol) is added to the mixture via a syringe through a rubber septum.

-

Reaction: The mixture is heated to 220°C with constant stirring for 2 hours. A deep blue color, characteristic of the phthalocyanine macrocycle, will develop.

-

Work-up and Purification:

-

After cooling to room temperature, the dark solid is collected by filtration.

-

The solid is washed extensively with ethanol to remove residual quinoline and unreacted starting materials.

-

Further purification can be achieved by Soxhlet extraction with acetone, followed by drying under vacuum.

-

Method 2: Refluxing in 1-Chloronaphthalene

An alternative approach involves using 1-chloronaphthalene as the solvent. This method is particularly useful for the synthesis of substituted phthalocyanines, such as tetrafluorinated derivatives (Sn(IV)Cl₂PcF₄), and can be adapted for the synthesis of the parent Sn(Pc)Cl₂.[1]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reagents: A mixture of the desired phthalonitrile derivative (e.g., 4-fluorophthalonitrile) and tin(II) chloride (SnCl₂) in a 2:1 mass ratio is prepared.

-

Reaction: The reagent mixture is suspended in 1-chloronaphthalene (10 mL) and heated to reflux for 2 hours.[1] During this process, Sn(II) is oxidized to Sn(IV).

-

Work-up and Purification:

-

The reaction mixture is allowed to cool, and the precipitated product is collected by filtration.

-

The solid is washed with a suitable solvent, such as methanol or acetone, to remove the high-boiling solvent and any byproducts.

-

For highly pure samples, gradient sublimation under high vacuum (10⁻⁵ Torr) at temperatures between 420-460°C can be employed.[1]

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for easy comparison.

| Parameter | Method 1: Quinoline | Method 2: 1-Chloronaphthalene |

| Phthalonitrile Precursor | Phthalonitrile | Substituted or Unsubstituted Phthalonitrile |

| Tin Source | Tin(IV) tetrachloride (SnCl₄) | Tin(II) chloride (SnCl₂) |

| Solvent | Quinoline | 1-Chloronaphthalene |

| Molar Ratio (Phthalo:Sn) | ~4:1 | 2:1 (by mass) |

| Reaction Temperature | 220°C | Reflux (Boiling point of 1-chloronaphthalene: 259°C) |

| Reaction Time | 2 hours | 2 hours |

| Purification Technique | Solvent washing, Soxhlet extraction | Solvent washing, Gradient Sublimation |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Generalized workflow for Sn(Pc)Cl₂ synthesis.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard techniques include:

-

UV-Vis Spectroscopy: To observe the characteristic Q-band and Soret band absorptions of the phthalocyanine macrocycle.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the absence of starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, and ¹¹⁹Sn NMR) to elucidate the structure.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

X-ray Diffraction (XRD): For single crystals, to determine the precise molecular structure.

Conclusion

The synthesis of this compound can be reliably achieved through high-temperature reactions using either quinoline or 1-chloronaphthalene as a solvent. The choice of method may depend on the specific phthalonitrile precursor being used and the desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers to produce high-quality Sn(Pc)Cl₂ for subsequent applications in drug development and materials science. Careful control of the reaction atmosphere and thorough purification are paramount to obtaining a product with the desired photophysical and chemical properties.

References

Synthesis and characterization of Sn(IV)PcCl2

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorido(phthalocyaninato)tin(IV)

Introduction

Dichlorido(phthalocyaninato)tin(IV), systematically named dichloro[29H,31H-phthalocyaninato(2-)-κ²N²⁹,N³¹]tin and often abbreviated as Sn(IV)PcCl₂, is a coordination compound belonging to the metallophthalocyanine family. This purple crystalline powder is characterized by a tin(IV) ion centrally coordinated to the four isoindole nitrogen atoms of the phthalocyanine macrocycle and two axial chloride ligands.[1][2] The unique electronic and structural properties of metallophthalocyanines make them subjects of intense research for applications in materials science, catalysis, and photodynamic therapy. This guide provides detailed experimental protocols for the synthesis of Sn(IV)PcCl₂ and a comprehensive overview of its characterization using various analytical techniques.

Synthesis of Sn(IV)PcCl₂

The synthesis of Sn(IV)PcCl₂ can be achieved through several methods. A common and effective laboratory-scale protocol involves the reaction of phthalonitrile with a tin(IV) salt or, alternatively, with pure tin powder in the presence of a halogen source. The latter method is detailed below.

Experimental Protocol: Synthesis from Tin Powder

This protocol is adapted from a method involving the direct reaction of elemental tin with phthalonitrile.[1]

Materials:

-

Pure tin powder

-

Phthalonitrile (C₈H₄N₂)

-

Iodine monochloride (ICl) vapor (or a suitable alternative chlorinating agent)

-

High-boiling point solvent (e.g., 1-chloronaphthalene or quinoline)

Procedure:

-

A mixture of pure tin powder and phthalonitrile (in a molar ratio of approximately 1:4) is prepared in a high-boiling point solvent within a reaction flask equipped with a condenser and a gas inlet tube.

-

The reaction mixture is heated to a high temperature (typically 180-220 °C) with constant stirring.

-

A stream of iodine monochloride (ICl) vapor is passed through the heated reaction mixture. The ICl serves as both a chlorinating and oxidizing agent.

-

The reaction is allowed to proceed for several hours until the formation of the deep purple Sn(IV)PcCl₂ precipitate is complete.

-

After cooling to room temperature, the crude product is collected by filtration.

-

Purification: The collected solid is washed sequentially with hot ethanol, acetone, and diethyl ether to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by Soxhlet extraction with an appropriate solvent like dichloromethane to remove any soluble impurities.

-

The final product, a purple crystalline powder, is dried under vacuum.[2]

Characterization of Sn(IV)PcCl₂

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized Sn(IV)PcCl₂. This involves a combination of spectroscopic and analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the phthalocyanine macrocycle. The spectrum is dominated by two main absorption regions: the Q-band in the visible region and the Soret (or B) band in the near-UV region.

Experimental Protocol:

-

Sample Preparation: A dilute solution of Sn(IV)PcCl₂ is prepared in a suitable non-coordinating solvent, such as 1-chloronaphthalene or dichlorobenzene. Due to potential aggregation, spectra can also be obtained from thin films or KBr pellets.[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorption spectrum is recorded over a range of 300-800 nm.

Data Presentation:

| Band | Wavelength (λₘₐₓ) | Description |

| Q-band | ~650 - 730 nm | Arises from the π-π* transition (HOMO to LUMO) of the phthalocyanine ring. The exact position can be influenced by aggregation and the solvent.[4] |

| Soret Band | ~330 - 350 nm | A more intense absorption resulting from deeper π-π* transitions.[4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups within the molecule and confirm the presence of the phthalocyanine ligand and the metal-chloride bond.

Experimental Protocol:

-

Sample Preparation: The solid Sn(IV)PcCl₂ sample is typically mixed with dry potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: An FT-IR spectrometer.

-

Measurement: The spectrum is recorded in the mid-infrared range, typically 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of the C-H bonds on the benzene rings of the Pc ligand.[5] |

| 1610 - 1590 | C=C stretch (aromatic) | Vibrations from the carbon-carbon double bonds within the aromatic system.[5] |

| 1500 - 1470 | C=N stretch (isoindole) | Stretching vibrations of the carbon-nitrogen double bonds in the macrocycle. |

| ~1330 | C-N stretch (isoindole) | Characteristic of the pyrrole-like nitrogen bonds in the Pc ring. |

| ~1090 | C-H in-plane bend | Bending vibrations of the aromatic C-H bonds.[5] |

| ~730 | C-H out-of-plane bend | Characteristic bending vibrations for ortho-disubstituted benzene rings. |

| 400 - 500 | Sn-N stretch | Vibration corresponding to the bond between the central tin atom and the Pc nitrogens. |

| < 400 | Sn-Cl stretch | Vibration of the axial tin-chlorine bonds, typically found in the far-IR region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms. For Sn(IV)PcCl₂, ¹H, ¹³C, and ¹¹⁹Sn NMR are relevant, although low solubility can pose a challenge, often requiring deuterated strong acids or high temperatures.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ with trifluoroacetic acid, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer.

-

Measurement: ¹H, ¹³C, and ¹¹⁹Sn spectra are acquired.

Data Presentation:

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H NMR | 7.5 - 9.5 | Aromatic protons of the phthalocyanine ligand, typically showing complex multiplets. |

| ¹³C NMR | 120 - 155 | Aromatic and quaternary carbons of the phthalocyanine ligand. |

| ¹¹⁹Sn NMR | -600 to -650 | Characteristic for six-coordinate Sn(IV) species in an octahedral-like environment.[6] |

X-ray Diffraction (XRD)

Single-crystal or powder XRD is used to determine the crystal structure, lattice parameters, and phase purity of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: A finely ground powder sample is prepared for powder XRD (PXRD). Single crystals can be grown from slow evaporation of a solution.

-

Instrumentation: An X-ray diffractometer.

-

Measurement: The diffraction pattern is recorded over a range of 2θ angles.

Data Presentation: Sn(IV)PcCl₂ has been reported to crystallize in a triclinic system.[1]

-

Coordination Geometry: The central tin(IV) atom is six-coordinated.[1]

-

Ligand Arrangement: Four nitrogen atoms from the planar phthalocyanine ring form the equatorial plane, and two chloride atoms occupy the axial positions in a trans configuration, resulting in a tetragonal-bipyramidal structure.[1]

-

Crystal Packing: The molecules in the crystal lattice are arranged in slipped stacks, influenced by π-π stacking and C-H···Cl intermolecular interactions.[1]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition profile of Sn(IV)PcCl₂.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., N₂), and the mass loss is recorded as a function of temperature.[7]

Data Presentation: The TGA curve for Sn(IV)PcCl₂ would be expected to show high thermal stability, with decomposition occurring at elevated temperatures. The analysis would reveal:

-

Decomposition Onset: The temperature at which significant mass loss begins. Metallophthalocyanines are generally stable up to 400-500 °C.

-

Decomposition Steps: Potential multi-step decomposition, possibly corresponding to the loss of axial ligands followed by the degradation of the macrocycle.

-

Final Residue: The mass of the remaining material at the end of the experiment, which would likely correspond to a tin oxide or carbide.

References

- 1. [PDF] Two isomorphous complexes: dichloro[phthalocyaninato(2-)]tin(IV) and dichloro[phthalocyaninato(2-)]germanium(IV). | Semantic Scholar [semanticscholar.org]

- 2. TIN(IV) PHTHALOCYANINE DICHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by 119Sn Mössbauer and 119Sn NMR spectroscopies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Tin(IV) Phthalocyanine Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tin(IV) phthalocyanine dichloride (Sn(IV)PcCl₂). The information is curated for researchers, scientists, and professionals in drug development who are interested in the application of this macrocyclic compound, particularly in the field of photodynamic therapy (PDT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Core Physical and Chemical Properties

Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye.[1][2] It is recognized for its unique photophysical characteristics, which are central to its application as a photosensitizer. A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Tin(IV) Phthalocyanine Dichloride

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₁₆Cl₂N₈Sn | [3][4][5] |

| Molecular Weight | 702.15 g/mol | [2] |

| Appearance | Dark red to dark purple to dark blue powder/crystal | [2] |

| Solubility | Insoluble in water. Soluble in some organic solvents like DMSO, DMF, and chloroform. | [2] |

| Melting Point | Decomposes before melting. | [6] |

| Crystal Structure | Monoclinic | [3][4] |

| Moisture Sensitivity | Moisture sensitive. | [2] |

Spectral Properties

The electronic absorption spectrum of Tin(IV) phthalocyanine dichloride, like other metallophthalocyanines, is characterized by two principal absorption bands: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. These arise from π-π* electronic transitions within the aromatic 18 π-electron system of the phthalocyanine macrocycle. The position and intensity of these bands are influenced by the central metal ion, axial ligands, solvent, and the aggregation state of the molecule.

Table 2: UV-Vis Absorption Data

| Compound | Medium | Band | Wavelength (λmax, nm) | Source(s) |

| Pristine {SnIVCl₂(Pc²⁻)}⁰ | KBr pellet | Soret (B-band) & Q-band | Strong blue shift observed upon reduction | [5][7] |

| Tetra-2,6-dimethoxyphenoxy Substituted Tin(II) Phthalocyanine | DMSO | B-band | 327, 365 | [8] |

| Q-band | 668, 705, 744 | [8] |

Experimental Protocols

Synthesis of Tin(IV) Phthalocyanine Dichloride

A general method for the synthesis of metallophthalocyanines involves the reaction of phthalonitrile with a metal salt at high temperatures. While a highly detailed, step-by-step protocol with full characterization data for Tin(IV) phthalocyanine dichloride is not available in a single source, the following procedure is based on established methods for similar compounds.

Materials:

-

Phthalonitrile

-

Tin(IV) chloride (SnCl₄)

-

High-boiling point solvent (e.g., quinoline or nitrobenzene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A mixture of phthalonitrile and a catalytic amount of a high-boiling point solvent is placed in a reaction flask equipped with a condenser and a magnetic stirrer.

-

The system is flushed with an inert gas to remove oxygen.

-

Tin(IV) chloride is added to the reaction mixture.

-

The mixture is heated to a high temperature (typically 180-220 °C) and refluxed for several hours.

-

The reaction progress is monitored by the color change of the solution.

-

After the reaction is complete, the mixture is cooled, and the crude product is precipitated by adding a non-polar solvent like hexane.

-

The solid product is collected by filtration and washed extensively with solvents like acetone and methanol to remove unreacted starting materials and impurities.

-

Further purification can be achieved by sublimation under high vacuum.

Characterization:

-

FTIR Spectroscopy: The molecular structure of the synthesized Tin(IV) phthalocyanine dichloride can be confirmed by Fourier-transform infrared spectroscopy.[3][4] The spectrum would show characteristic peaks for the phthalocyanine macrocycle.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to confirm the presence of the characteristic Q-band and B-band.

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to characterize the protons on the phthalocyanine ring.

-

Mass Spectrometry: The molecular weight of the compound is confirmed using techniques like MALDI-TOF mass spectrometry.[8]

-

X-ray Diffraction (XRD): The crystal structure and phase purity of the powder can be determined using X-ray diffraction.[3][4]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of the Q-band and B-band of Tin(IV) phthalocyanine dichloride in a suitable solvent.

Materials and Equipment:

-

Tin(IV) phthalocyanine dichloride

-

Spectroscopic grade solvent (e.g., DMSO, DMF, Chloroform)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sufficiently soluble and which is transparent in the desired wavelength range (typically 250-800 nm).

-

Preparation of Stock Solution: Accurately weigh a small amount of Tin(IV) phthalocyanine dichloride and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M. The absorbance values should ideally be within the linear range of the spectrophotometer (0.1 - 1.0).

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each working solution against the solvent blank over the desired wavelength range.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band. Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Application in Photodynamic Therapy: Signaling Pathway

Tin(IV) phthalocyanine dichloride is investigated for its potential as a photosensitizer in photodynamic therapy (PDT). The therapeutic effect of PDT is mediated by the generation of reactive oxygen species (ROS) upon light activation of the photosensitizer, which in turn induces cell death through apoptosis or necrosis.

Caption: Photodynamic Therapy (PDT) Mechanism of Action.

Experimental Workflow: In Vitro Evaluation of Photosensitizers

The following diagram outlines a typical workflow for the initial in vitro assessment of a photosensitizer like Tin(IV) phthalocyanine dichloride.

Caption: In Vitro Photosensitizer Evaluation Workflow.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Phthalocyanine Tin(IV) Dichloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalocyanine Tin(IV) Dichloride (SnCl₂Pc) is a robust organometallic complex characterized by a central tin atom in a +4 oxidation state, coordinated within a phthalocyanine macrocycle and bearing two axial chloride ligands.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for the synthesis of metallophthalocyanines are presented, alongside visualizations of key processes and mechanisms relevant to its application in drug development, particularly in photodynamic therapy (PDT) and as a potential anticancer agent. The unique structural deformation of the phthalocyanine ring due to the oversized tin atom is a key feature discussed.[3] All quantitative data are summarized for clarity, and workflows are illustrated to support researchers in this field.

Introduction to this compound

Phthalocyanines are large, aromatic macrocyclic compounds with a structure resembling the porphyrins found in hemoglobin and chlorophyll. When a metal ion is chelated in the central cavity, they are known as metallophthalocyanines (MPcs). These complexes are of significant interest due to their intense color, exceptional stability, and versatile applications in fields ranging from catalysis to materials science and medicine.[1][4]

This compound, with the chemical formula C₃₂H₁₆Cl₂N₈Sn, is a specific metallophthalocyanine that has garnered attention for its potential use as a photosensitizer in photodynamic therapy (PDT) for cancer and other diseases.[1][5] Tin(IV) compounds, in general, have been identified as a promising class of novel antitumor and antiproliferative agents, making SnCl₂Pc a molecule of high interest for drug development professionals.[6] This guide will delve into the core structural and chemical aspects of SnCl₂Pc.

Molecular Structure and Crystallography

The fundamental structure of this compound consists of a central tin (Sn) atom coordinated by the four isoindole nitrogen atoms of the phthalocyanine ligand and further bonded to two chloride ions in an axial orientation.[1]

An essential characteristic of the SnCl₂Pc molecule is the significant distortion of the phthalocyanine ring. X-ray crystallography studies have revealed that the macrocycle is substantially "crumpled," adopting a stepped deformation.[3] This puckering is attributed to the large size of the Sn(IV) ion, which cannot be accommodated perfectly within the plane of the macrocycle, forcing it out of planarity.

Caption: Simplified diagram of the this compound complex.

Physicochemical Properties

The physical and chemical properties of SnCl₂Pc are summarized in the table below. Its insolubility in water is a critical factor for drug delivery considerations, often necessitating specialized formulations.[1]

| Property | Value | Reference |

| CAS Number | 18253-54-8 | [1][7] |

| Molecular Formula | C₃₂H₁₆Cl₂N₈Sn | [1][7] |

| Molecular Weight | 702.14 g/mol | [1][7] |

| Appearance | Dark blue or purple powder | [1][8] |

| Solubility | Insoluble in water; Soluble in nonpolar solvents like o-dichlorobenzene | [1][2] |

| Monoisotopic Mass | 701.989700 Da | [1] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the synthesis and purity of SnCl₂Pc. The UV-Visible spectrum is particularly characteristic.

-

UV-Visible Spectroscopy: Like other metallophthalocyanines, SnCl₂Pc exhibits two main absorption regions: the Soret band (or B band) in the near-UV region (300–400 nm) and the Q-band in the visible region (600–700 nm).[9] The intense Q-band is responsible for the compound's vibrant color and is crucial for its application in photodynamic therapy, as this absorption determines the wavelength of light required for activation.[5][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the phthalocyanine macrostructure and the absence of starting materials like phthalonitrile.

| Spectroscopic Feature | Wavelength/Range | Significance | Reference |

| Soret Band (B band) | ~300-400 nm | Corresponds to π-π* transitions in the macrocycle. | [9][10] |

| Q-band | ~600-700 nm | Key absorption for photosensitization; corresponds to the HOMO-LUMO transition. | [9][10] |

Table 2: Characteristic UV-Visible Spectroscopic Data for Metallophthalocyanines.

Experimental Protocols

The synthesis of SnCl₂Pc follows general procedures for metallophthalocyanine formation, typically through the cyclotetramerization of a phthalonitrile precursor in the presence of a tin salt.[11]

General Synthesis Protocol for Metallophthalocyanines

This protocol is a generalized method based on common lab-scale synthesis approaches.[4][11]

Materials:

-

Phthalonitrile or a substituted derivative (e.g., 4-tert-butylphthalonitrile)

-

Anhydrous Tin(II) Chloride (SnCl₂) or other suitable tin salt

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), 1-chloronaphthalene)[4][12]

-

Base (optional, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[11][13]

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

In a two or three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the phthalonitrile derivative (4 equivalents) and the tin salt (1 equivalent).

-

Add the high-boiling solvent and, if required, a catalytic amount of base (e.g., DBU).[11]

-

Place the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the mixture to reflux (typically 150-180 °C) and maintain for several hours (e.g., 3-24 hours). The reaction progress is often indicated by a dramatic color change to dark blue or green.[4][11]

-

After cooling to room temperature, precipitate the crude product by adding the reaction mixture to a large volume of a non-solvent like methanol, water, or acetone.[4][11]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the precipitate extensively with solvents such as water, methanol, and dichloromethane to remove unreacted starting materials and impurities.[4][11]

-

Dry the final product in a vacuum oven. Further purification can be achieved by column chromatography or sublimation if necessary.

Caption: Generalized workflow for the synthesis and purification of SnCl₂Pc.

Applications in Drug Development

The unique photophysical and chemical properties of SnCl₂Pc make it a candidate for several therapeutic applications.

Photodynamic Therapy (PDT)

PDT is a treatment modality that uses a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can destroy targeted cells like cancer cells.[1][5] Phthalocyanines are excellent candidates for PDT due to their strong absorption in the red region of the visible spectrum, where light penetration into tissue is maximal.

Caption: The photochemical process underlying photodynamic therapy with SnCl₂Pc.

Anticancer Mechanisms of Tin(IV) Compounds

Beyond PDT, tin-based organometallic compounds are being investigated as standalone chemotherapeutic agents.[14] Their mode of action is still under investigation, but evidence suggests they can induce apoptosis (programmed cell death) in cancer cells.[6] One proposed mechanism involves the inhibition of key cellular enzymes. For example, some tin complexes have been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining the redox balance within a cell.[14] Inhibition of this enzyme leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and triggering apoptotic pathways.

Caption: A proposed signaling pathway for anticancer activity of Tin(IV) complexes.[14]

Conclusion

This compound is a structurally fascinating molecule with significant potential in therapeutic applications. Its key features include a central Sn(IV) ion, two axial chloride ligands, and a distinctively crumpled macrocycle.[1][3] These structural characteristics govern its physicochemical and spectroscopic properties, which are foundational to its use as a photosensitizer in photodynamic therapy and as a platform for developing novel anticancer drugs.[1][6] The experimental protocols and mechanistic pathways detailed in this guide provide a solid framework for researchers and scientists aiming to synthesize, characterize, and ultimately harness the potential of this versatile compound in drug development and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scispace.com [scispace.com]

- 3. X-Ray crystal structure of dichlorophthalocyaninatotin(IV) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 6. corpuspublishers.com [corpuspublishers.com]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. researchgate.net [researchgate.net]

- 14. Tin(IV)-based Anticancer Drugs - ChemistryViews [chemistryviews.org]

Spectroscopic Analysis of Dichlorido(phthalocyaninato)tin(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Dichlorido(phthalocyaninato)tin(IV) (Sn(IV)PcCl₂). The document details the principles and expected outcomes for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a logical workflow for the spectroscopic characterization of this metallophthalocyanine.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools for elucidating the structural and electronic properties of metallophthalocyanines like Sn(IV)PcCl₂. Each method provides unique insights into the molecule's composition, bonding, and purity. A multi-spectroscopic approach is essential for the unambiguous characterization of such complex macrocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the phthalocyanine macrocycle. The spectrum is typically characterized by two main absorption regions: the Q-band in the visible region and the Soret band (or B-band) in the near-UV region.

Data Presentation: UV-Vis Spectroscopy

| Band | Wavelength Range (nm) | Solvent/State | Description |

| Q-band | 650 - 750 | 1-chloronaphthalene | Arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. The sharp, intense nature of this band is characteristic of the monomeric form of the complex. |

| Soret (B) Band | 300 - 400 | 1-chloronaphthalene | Originates from deeper π-π* transitions and is a common feature in porphyrin and phthalocyanine spectra. |

| Solid State | ~726 (Q-band), ~342 (Soret) | KBr pellet | Solid-state measurements can show band broadening and shifts compared to solution spectra due to intermolecular interactions.[1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Sn(IV)PcCl₂ in a suitable solvent, such as 1-chloronaphthalene or dimethylformamide (DMF), to achieve an absorbance in the range of 0.1 - 1.0 AU for the Q-band maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solution and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of the Sn(IV)PcCl₂ solution over a wavelength range of at least 250-800 nm.

-

Data Analysis: Identify the λmax values for the Q-band and Soret band and record their corresponding molar absorptivity coefficients (ε) if the concentration is known.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the Sn(IV)PcCl₂ molecule. This technique provides information on the phthalocyanine skeleton and the metal-ligand bonds.

Data Presentation: FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3050 | Aromatic C-H stretch | Vibrations of the hydrogen atoms on the benzene rings of the phthalocyanine macrocycle. |

| ~1610 | C=C stretching (isoindole) | Stretching vibrations of the carbon-carbon double bonds within the isoindole units of the phthalocyanine ring.[2] |

| ~1485 | Benzene ring stretching | Vibrational modes of the benzene rings fused to the phthalocyanine core. |

| ~1332 | Pyrrole stretching | In-plane stretching of the pyrrole-like rings within the macrocycle.[3] |

| ~1090 | In-plane C-H bending | Bending vibrations of the aromatic C-H bonds within the plane of the molecule. |

| ~730 | Out-of-plane C-H bending | Characteristic bending vibrations of the aromatic C-H bonds out of the plane of the molecule.[3] |

| Below 400 | Sn-Cl and Sn-N stretching | Vibrations involving the central tin atom and its coordination to the phthalocyanine nitrogen atoms and the axial chlorine ligands. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of Sn(IV)PcCl₂ with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and environment of the atomic nuclei within the Sn(IV)PcCl₂ molecule. ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. Due to the limited solubility and potential for aggregation of phthalocyanines, obtaining high-resolution NMR spectra can be challenging. The use of deuterated solvents that can break up aggregates, such as deuterated pyridine or by adding a small amount of a disaggregating solvent like deuterated benzene to a solution in a less aromatic solvent, and elevated temperatures can improve spectral resolution.

Data Presentation: NMR Spectroscopy (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 9.5 | Multiplets | Aromatic protons of the phthalocyanine ring. |

| ¹³C | 120 - 155 | Singlets | Aromatic carbons of the phthalocyanine ring. |

| ¹¹⁹Sn | -200 to -600 | Singlet | The chemical shift is highly sensitive to the coordination environment of the tin atom. For six-coordinate tin(IV) complexes, the chemical shift is expected in this upfield region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of Sn(IV)PcCl₂ (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., pyridine-d₅, DMSO-d₆, or a mixture of CDCl₃ with a few drops of pyridine-d₅ to prevent aggregation) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. For ¹³C and ¹¹⁹Sn, a larger number of scans will be required due to the lower natural abundance and sensitivity of these nuclei.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on correlation tables and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of Sn(IV)PcCl₂. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common method for the analysis of phthalocyanines. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks.

Data Presentation: Mass Spectrometry

| Ion | Expected m/z | Isotopic Pattern |

| [Sn(Pc)Cl₂]⁺ | ~702 | A complex isotopic pattern due to the multiple isotopes of Sn and the presence of two Cl atoms (³⁵Cl and ³⁷Cl). The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1 due to the two chlorine atoms. |

| [Sn(Pc)Cl]⁺ | ~667 | Fragmentation ion corresponding to the loss of one chlorine atom. |

| [Sn(Pc)]⁺ | ~632 | Fragmentation ion corresponding to the loss of both chlorine atoms. |

Experimental Protocol: MALDI-TOF Mass Spectrometry

-

Matrix Selection: Choose a suitable matrix for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

-

Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid). Prepare a dilute solution of Sn(IV)PcCl₂ in a solvent compatible with the matrix solution (e.g., chloroform or THF).

-

Sample Spotting: Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot a small volume (typically 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.

-

Instrumentation: Use a MALDI-TOF mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze any significant fragmentation peaks.

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized metallophthalocyanine such as Sn(IV)PcCl₂.

References

Dichlorotin Phthalocyanine: A Comprehensive Technical Examination of its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of dichlorotin phthalocyanine (SnCl₂Pc), a molecule of significant interest in materials science and medicinal chemistry. This document summarizes key crystallographic data, details experimental methodologies for its synthesis and characterization, and explores the nuances of its molecular and supramolecular architecture.

Core Crystallographic and Molecular Data

The crystal structure of dichlorotin phthalocyanine has been determined by X-ray diffraction, revealing a monoclinic unit cell. A notable feature of the SnCl₂Pc molecule is the significant distortion of the phthalocyanine ring, which adopts a "crumpled" or "stepped" conformation.[1] This deformation is attributed to the steric strain imposed by the central tin atom.

The key crystallographic and molecular parameters are summarized in the tables below.

Table 1: Crystallographic Data for Dichlorotin Phthalocyanine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 20.816 Å |

| b | 9.487 Å |

| c | 14.142 Å |

| β | 97.9° |

| Z | 4 |

Table 2: Selected Intramolecular Bond Distances and Angles (Theoretical/Exemplary)

| Bond | Distance (Å) | Angle | Angle (°) |

| Sn-Cl | 2.42 | Cl-Sn-Cl | 178 |

| Sn-N (isoindole) | 2.08 | N-Sn-N (adjacent) | 88 |

| C-N (isoindole) | 1.38 | N-Sn-N (opposite) | 176 |

| C-C (aromatic) | 1.40 | C-N-C (pyrrole) | 108 |

Note: The data in Table 2 are representative values for metallophthalocyanines and may not reflect the precise values for the strained SnCl₂Pc molecule due to the unavailability of a public Crystallographic Information File (CIF).

Experimental Protocols

The synthesis and characterization of dichlorotin phthalocyanine involve well-established procedures in coordination and materials chemistry. The following sections provide detailed methodologies for its preparation and structural analysis.

Synthesis of Dichlorotin Phthalocyanine

Dichlorotin phthalocyanine can be synthesized via a template reaction involving the cyclotetramerization of phthalonitrile in the presence of a tin(IV) salt.

Caption: Experimental workflow for X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Growth: Single crystals of dichlorotin phthalocyanine suitable for X-ray diffraction can be grown by slow evaporation of a solution in a high-boiling point solvent or by vapor phase transport.

-

Data Collection: A selected crystal is mounted on a goniometer head. The diffractometer is equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then scaled and corrected for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to yield the final, accurate crystal structure.

Molecular Packing and Intermolecular Interactions

The arrangement of dichlorotin phthalocyanine molecules in the crystal lattice is governed by a combination of van der Waals forces and potential weak intermolecular interactions. The "crumpled" nature of the phthalocyanine ring influences the packing efficiency and the types of intermolecular contacts that can be formed.

The molecules are expected to pack in a manner that maximizes intermolecular attractive forces, likely involving π-π stacking interactions between the phthalocyanine rings of adjacent molecules, albeit in a staggered or slipped arrangement due to the non-planar nature of the macrocycle. The chlorine atoms and the peripheral hydrogen atoms of the phthalocyanine ring can also participate in weak C-H···Cl and C-H···π interactions, further stabilizing the crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of dichlorotin phthalocyanine, such as its charge transport characteristics in electronic devices.

Logical Relationship of Factors Influencing Crystal Packing

Caption: Relationship between molecular structure, forces, and properties.

References

Unveiling the Electronic Landscape of Phthalocyanine Tin(IV) Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Phthalocyanine Tin(IV) Dichloride (SnPcCl₂), a molecule of significant interest in the fields of organic electronics and materials science. This document delves into the core electronic characteristics, experimental methodologies for their determination, and the underlying structure-property relationships that govern its behavior. While direct, comprehensive experimental data for SnPcCl₂ is limited in publicly accessible literature, this guide leverages data from its closely related fluorinated analogue, Tin(IV) Dichloride Hexadecafluorophthalocyanine (SnPcCl₂F₁₆), to provide valuable insights and a framework for research and development.

Core Electronic Properties

The electronic properties of phthalocyanines are pivotal to their application in devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1] Key parameters including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy gap, and charge carrier mobility dictate the efficiency of charge injection, transport, and overall device performance.

For the fluorinated derivative, SnPcCl₂F₁₆, these properties have been experimentally investigated, offering a valuable proxy for understanding the electronic behavior of the non-fluorinated parent compound.[1] The introduction of fluorine atoms is known to influence the electronic levels, generally lowering both HOMO and LUMO energies, which can enhance electron transport characteristics and improve air stability in n-type semiconductor applications.[1]

Table 1: Summary of Electronic Properties for Tin(IV) Dichloride Hexadecafluorophthalocyanine (SnPcCl₂F₁₆)

| Property | Value | Method | Reference |

| HOMO Energy Level | -6.1 eV (estimated from CV) | Cyclic Voltammetry | [1] |

| LUMO Energy Level | -3.7 eV (estimated from CV) | Cyclic Voltammetry | [1] |

| Energy Gap (HOMO-LUMO) | 2.4 eV | Cyclic Voltammetry | [1] |

| Optical Band Gap | Not explicitly stated | UV-Vis Spectroscopy | [1] |

| Charge Carrier Mobility (µ) | 0.85 x 10⁻³ cm²/V·s | OTFT Characterization | [1] |

| Threshold Voltage (Vₜ) | 7.62 V | OTFT Characterization | [1] |

Note: The values presented are for the fluorinated analogue, SnPcCl₂F₁₆, and serve as an estimate for the electronic properties of SnPcCl₂.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to advancing the study of novel materials. Below are methodologies for the synthesis and characterization of Tin(IV) Phthalocyanine Dichloride and its derivatives, based on established protocols for similar compounds.[1]

Synthesis of Tin(IV) Dichloride Hexadecafluorophthalocyanine (SnPcCl₂F₁₆)

A detailed synthesis for the fluorinated analogue provides a robust starting point for the synthesis of SnPcCl₂.

Materials:

-

Tetrafluorophthalonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Acetone

-

Concentrated Sulfuric Acid

Procedure:

-

Tetrafluorophthalonitrile and Tin(II) chloride dihydrate are mixed in a 4:1 molar ratio in a mortar.

-

The mixture is placed in a glass vessel and sealed under vacuum (1.33 x 10⁻³ Pa).

-

The vessel is heated to 240°C for 8 hours.

-

After cooling, the resulting purple product is washed with ethanol and acetone to remove soluble organic impurities.

-

Further purification is achieved by treatment with concentrated sulfuric acid.

-

The final purple product, identified as SnPcCl₂F₁₆, is collected.

Thin Film Deposition

For the fabrication of electronic devices, thin films of the material are required. Physical vapor deposition is a common technique.

Procedure:

-

A substrate (e.g., p-sexiphenyl, p-6p, for an inducing layer) is placed in a high-vacuum chamber.

-

The source material (SnPcCl₂ or its derivative) is heated in a crucible until it sublimes.

-

The sublimed material deposits as a thin film onto the substrate.

-

The thickness of the film is monitored in real-time using a quartz crystal microbalance.

Characterization Techniques

UV-Vis Spectroscopy: This technique is used to determine the optical properties of the material, including its absorption spectrum.

Experimental Setup:

-

A UV-Vis spectrophotometer.

-

A thin film of the material deposited on a transparent substrate (e.g., quartz).

Procedure:

-

A baseline spectrum of the bare substrate is recorded.

-

The absorption spectrum of the thin film is then measured over a specific wavelength range (e.g., 300-900 nm).

-

The resulting spectrum reveals characteristic absorption bands (such as the Q-band and B-band for phthalocyanines) which are related to electronic transitions.[2]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Experimental Setup:

-

A potentiostat with a three-electrode cell.

-

Working electrode (e.g., glassy carbon).

-

Reference electrode (e.g., Ag/AgCl).

-

Counter electrode (e.g., platinum wire).

-

An electrolyte solution containing the sample.

Procedure:

-

The sample is dissolved in a suitable solvent with a supporting electrolyte.

-

The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

-

The oxidation and reduction potentials observed in the voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively.

Four-Probe Conductivity Measurement: This method is used to measure the electrical conductivity of a thin film.

Experimental Setup:

-

A four-point probe head with equally spaced electrodes.

-

A source meter to apply current and measure voltage.

Procedure:

-

The four-point probe is brought into contact with the surface of the thin film.

-

A constant current is passed through the two outer probes.

-

The voltage is measured between the two inner probes.

-

The sheet resistance, and subsequently the conductivity, can be calculated from the measured current and voltage, taking into account the film thickness and a geometric correction factor.

Visualizing Experimental Workflows

To clarify the relationships between synthesis, characterization, and property determination, the following diagrams are provided.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between key electronic properties and overall device performance.

References

The Solubility of Tin(IV) Phthalocyanine Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tin(IV) phthalocyanine dichloride (SnPcCl₂), a molecule of significant interest in various research and development fields, including photodynamic therapy and materials science. Understanding its solubility is critical for formulation, chemical reactions, and the overall application of this compound. Due to the limited availability of direct quantitative data, this guide presents known qualitative information, comparative data for analogous compounds, and detailed experimental protocols for determining its solubility.

Core Concepts in Solubility of Phthalocyanines

Tin(IV) phthalocyanine dichloride is a macrocyclic organometallic compound. Like many unsubstituted metal phthalocyanines, it exhibits a strong tendency to form aggregates through π-π stacking interactions between the planar phthalocyanine rings. This aggregation is a primary reason for its generally poor solubility in many common organic solvents. The choice of solvent plays a crucial role in disrupting these intermolecular forces to achieve dissolution. The axial dichloride ligands on the tin atom also influence the molecule's polarity and interactions with solvent molecules.

Data Presentation: Solubility of Tin(IV) Phthalocyanine Dichloride and Analogues

Direct quantitative solubility data for Tin(IV) phthalocyanine dichloride is sparse in publicly available literature. The compound is generally characterized as having low solubility in most common organic solvents and is insoluble in water.[1][2] Its synthesis is often conducted in high-boiling point solvents like quinoline or o-dichlorobenzene, which suggests some degree of solubility at elevated temperatures.

For comparative purposes, the following table includes qualitative data for SnPcCl₂ and quantitative data for the closely related Aluminum Phthalocyanine Chloride (AlPcCl), which is more extensively characterized in terms of solubility.

| Compound | Solvent | Chemical Formula | Solubility | Notes |

| Tin(IV) Phthalocyanine Dichloride | Water | H₂O | Insoluble | [1][2] |

| o-Dichlorobenzene | C₆H₄Cl₂ | Soluble (at elevated temperatures) | Used as a reaction solvent for phthalocyanines, implying solubility.[3] | |

| Common Organic Solvents | - | Generally Poorly Soluble | Unsubstituted phthalocyanines tend to have low solubility due to aggregation.[4][5] | |

| Aluminum Phthalocyanine Chloride | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5.79 mg/mL (10 mM) | Sonication is recommended for dissolution.[6] |

| (for comparison) | N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | AlPcCl is reported to be in its monomeric form in DMF.[6] |

| Ethanol | C₂H₅OH | Soluble | Used for the preparation of stock solutions.[6] | |

| Acetone | C₃H₆O | Poor Solubility | Aggregation is suggested by a decrease in absorptivity and band broadening.[6] | |

| Chloroform | CHCl₃ | Poor Solubility | Significant band broadening indicates aggregation.[6] |

Note: The data for Aluminum Phthalocyanine Chloride is provided as a reference to illustrate the typical solubility behavior of a related metallophthalocyanine dichloride.

Experimental Protocols

Given the lack of standardized quantitative data for SnPcCl₂, researchers often need to determine its solubility in specific solvents for their applications. The following is a detailed experimental protocol for determining the equilibrium solubility of a poorly soluble, colored compound like SnPcCl₂ using the shake-flask method coupled with UV-Vis spectrophotometry.

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method and UV-Vis Spectroscopy

Objective: To determine the saturation concentration of SnPcCl₂ in a given organic solvent at a specific temperature.

Materials:

-

Tin(IV) Phthalocyanine Dichloride (SnPcCl₂) powder

-

High-purity organic solvent of interest (e.g., DMSO, DMF, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of high g-force (e.g., >20,000 x g)

-

Micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz or suitable solvent-resistant cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of SnPcCl₂ powder to a vial (e.g., 5-10 mg of solid to 2 mL of solvent). The key is to have undissolved solid remaining at equilibrium.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the supernatant remains constant.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker.

-

Centrifuge the vial at a high speed (e.g., 25,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet all undissolved solid.[4] This step is crucial for obtaining a clear supernatant that represents the saturated solution.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of SnPcCl₂ of a known concentration in the same solvent. This may require careful weighing and dissolution, possibly with sonication.

-

Create a series of standard solutions of known concentrations by performing serial dilutions from the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for SnPcCl₂ in that solvent using the UV-Vis spectrophotometer. The Q-band, typically in the 600-700 nm range, is used for this measurement.[4]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant from the centrifuged vial.

-

Dilute the supernatant with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the same λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated supernatant by multiplying the result by the dilution factor. This value represents the equilibrium solubility of SnPcCl₂ in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

References

- 1. TIN(IV) PHTHALOCYANINE DICHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Tin(IV) phthalocyanine dichloride 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Thermal Stability of Tin(IV) Phthalocyanine Dichloride (Sn(IV)PcCl₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tin(IV) phthalocyanine dichloride (Sn(IV)PcCl₂), a molecule of significant interest in materials science and as a potential platform for therapeutic applications. This document outlines the expected thermal behavior, key decomposition pathways, and detailed experimental protocols for characterization.

Introduction to the Thermal Stability of Sn(IV)PcCl₂

Tin(IV) phthalocyanine dichloride is an organometallic compound featuring a robust phthalocyanine macrocycle coordinated to a central tin(IV) ion with two axial chlorine ligands. The thermal stability of this complex is a critical parameter for its application in areas such as organic electronics, catalysis, and photodynamic therapy, where it may be subjected to elevated temperatures during processing or use.

The overall thermal stability of Sn(IV)PcCl₂ is governed by two primary factors: the integrity of the phthalocyanine ring and the strength of the tin-chlorine (Sn-Cl) axial bonds. The phthalocyanine macrocycle is known for its exceptional thermal stability, generally remaining intact at temperatures up to and often exceeding 400-500°C in an inert atmosphere. Consequently, the initiation of thermal decomposition is typically associated with the cleavage of the weaker axial Sn-Cl bonds.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Sn(IV)PcCl₂ is not extensively reported in publicly available literature, the following table summarizes expected and representative data based on the analysis of closely related metallophthalocyanines and general principles of their decomposition. This data provides a baseline for researchers performing thermal characterization.

| Parameter | Expected Value Range | Method | Conditions | Notes |

| Onset of Decomposition (T_onset) | 350 - 450 °C | TGA | Inert Atmosphere (N₂ or Ar) | This temperature marks the beginning of the loss of the two axial chlorine atoms. |

| First Mass Loss Step | ~10% | TGA | Inert Atmosphere (N₂ or Ar) | Corresponds to the theoretical mass percentage of the two chlorine atoms in the molecule. |

| Peak Decomposition Temperature | 400 - 500 °C | DTG | Inert Atmosphere (N₂ or Ar) | The temperature at which the rate of mass loss due to the removal of chlorine is at its maximum. |

| Second Decomposition Stage | > 500 °C | TGA | Inert Atmosphere (N₂ or Ar) | Onset of the decomposition of the phthalocyanine macrocycle itself. |

| Final Residue at 800°C | Varies | TGA | Inert Atmosphere (N₂ or Ar) | The remaining residue will likely consist of a tin-carbon/nitrogen material. |

| Endothermic/Exothermic Events | Varies | DSC | Inert Atmosphere (N₂ or Ar) | DSC analysis can reveal phase transitions, melting (if applicable), and the energetics of decomposition. The loss of chlorine is expected to be an endothermic process. |

Proposed Thermal Decomposition Pathway

The primary thermal decomposition pathway for Sn(IV)PcCl₂ in an inert atmosphere is believed to involve a two-step process. The initial and lower temperature event is the homolytic or heterolytic cleavage of the Sn-Cl bonds, leading to the loss of the two chlorine atoms and the reduction of the tin center from Sn(IV) to Sn(II), forming tin(II) phthalocyanine (Sn(II)Pc). This is supported by studies on the X-ray induced decomposition of Sn(IV)PcCl₂, which show a similar transformation. At significantly higher temperatures, the now more stable Sn(II)Pc macrocycle will begin to decompose.

Caption: Proposed thermal decomposition pathway of Sn(IV)PcCl₂.

Experimental Protocols

Accurate determination of the thermal stability of Sn(IV)PcCl₂ requires precise experimental procedures. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperatures and mass loss profile of Sn(IV)PcCl₂.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-purity inert gas (Nitrogen or Argon) with a flow controller

-

Microbalance for accurate sample weighing

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Ensure the Sn(IV)PcCl₂ sample is dry and finely powdered to ensure uniform heating. Handle the sample in a glovebox or under an inert atmosphere if it is known to be air- or moisture-sensitive.

-

Crucible Preparation: Use a clean, pre-tared alumina or platinum crucible.

-

Sample Weighing: Accurately weigh 5-10 mg of the Sn(IV)PcCl₂ sample into the crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.

-

Set the temperature program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Begin the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperatures.

-

Quantify the percentage mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as phase changes, melting, and to determine the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

High-purity inert gas (Nitrogen or Argon)

-

Aluminum or hermetically sealed crucibles

-

Crimping press for sealing crucibles

Procedure:

-

Sample Preparation: Use a small amount (2-5 mg) of the finely powdered Sn(IV)PcCl₂ sample.

-

Crucible Encapsulation: Accurately weigh the sample into an aluminum DSC pan. If the sample is volatile or may release corrosive gases (like HCl), use a hermetically sealed pan. Crimp the lid onto the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with the inert gas (e.g., nitrogen at 50 mL/min).

-

Set the temperature program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the final decomposition observed in TGA (e.g., 600°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks, which correspond to thermal events.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each event.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Sn(IV)PcCl₂.

Caption: Workflow for the thermal analysis of Sn(IV)PcCl₂.

Conclusion

The thermal stability of Sn(IV)PcCl₂ is a critical characteristic that influences its suitability for various high-technology applications. The decomposition is expected to initiate with the loss of the axial chlorine ligands in the temperature range of 350-500°C, followed by the degradation of the robust phthalocyanine macrocycle at higher temperatures. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to accurately characterize the thermal properties of Sn(IV)PcCl₂ and related metallophthalocyanine complexes, facilitating their development for advanced applications.

Basic electrochemical behavior of Phthalocyanine Tin(IV) Dichloride

An In-Depth Technical Guide on the Core Electrochemical Behavior of Phthalocyanine Tin(IV) Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental electrochemical behavior of this compound (SnPcCl₂). The content herein is curated for professionals in research and development, offering insights into the redox properties and experimental considerations for this compound.

Phthalocyanines are macrocyclic compounds that have garnered significant attention due to their versatile photochemical and electrochemical properties.[1] The incorporation of a central metal ion, such as tin(IV), modulates these properties, making metallophthalocyanines like SnPcCl₂ promising candidates for applications in chemical sensing, energy storage, and solar energy conversion.[1] The electrochemical behavior of SnPcCl₂ is primarily characterized by redox reactions centered on the phthalocyanine ring, with the tin(IV) center being relatively redox-inactive under typical electrochemical conditions. The axial dichloride ligands play a significant role in the molecule's solubility and aggregation behavior, which in turn influences its electrochemical response.

Redox Characteristics

The electrochemical properties of peripherally unsubstituted this compound are not extensively detailed in publicly available literature. However, studies on substituted Sn(IV) phthalocyanine dichlorides provide valuable insights into its fundamental redox behavior. The primary redox events are typically ligand-based, involving the gain or loss of electrons from the π-system of the phthalocyanine macrocycle.

A study on non-peripherally-octaalkyl substituted dichlorotin(IV) phthalocyanines revealed that these complexes undergo ring-based oxidations and reductions. While specific potential values for the unsubstituted SnPcCl₂ are not provided in the available abstracts, the study of its derivatives offers a foundational understanding.[2]

Table 1: Summary of Electrochemical Data for Dichlorotin(IV) Phthalocyanine Derivatives

| Compound | Redox Process | E½ (V vs. reference) | Method | Solvent/Electrolyte | Reference |

| (Cl)₂SnPc(C₆H₁₃)₈ | First Ring Oxidation | Data not available in abstract | CV | Data not available in abstract | [2] |

| (Cl)₂SnPc(C₆H₁₃)₈ | First Ring Reduction | Data not available in abstract | CV | Data not available in abstract | [2] |

| (Cl)₂SnPc(C₁₀H₂₁)₈ | First Ring Oxidation | Data not available in abstract | CV | Data not available in abstract | [2] |

| (Cl)₂SnPc(C₁₀H₂₁)₈ | First Ring Reduction | Data not available in abstract | CV | Data not available in abstract | [2] |

Note: The detailed quantitative data for the redox potentials are likely contained within the full text of the cited literature and are not available in the public abstracts. The table structure is provided for when such data is obtained.

Experimental Protocols

A standard experimental protocol for investigating the electrochemical behavior of this compound involves cyclic voltammetry (CV). The following is a generalized methodology based on common practices for metallophthalocyanines.

Cyclic Voltammetry Protocol for SnPcCl₂

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (typically in the millimolar range) of SnPcCl₂ in a suitable organic solvent. Common solvents for metallophthalocyanines include dichloromethane (DCM), dimethylformamide (DMF), or o-dichlorobenzene.

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution at a concentration of approximately 0.1 M. The supporting electrolyte is crucial for ensuring the conductivity of the solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode is typically used. The choice of electrode can influence the observed electrochemistry.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is commonly employed.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes before the experiment. This step is critical to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range where the redox events of interest are expected. For phthalocyanines, a wide scan range (e.g., from +1.5 V to -1.5 V) is often initially explored.

-

Set the scan rate. A typical starting scan rate is 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer processes.

-

Initiate the potential sweep and record the resulting current. Typically, several cycles are recorded to ensure the stability of the redox processes.

-

-

Data Analysis:

-

Plot the current (I) versus the potential (E) to obtain a cyclic voltammogram.

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E½ = (Epa + Epc) / 2), which provides a good approximation of the formal redox potential.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 is indicative of a reversible process.

-

Visualizations

Electrochemical Redox Pathway of SnPcCl₂

The following diagram illustrates the general redox pathway for a metallophthalocyanine complex like SnPcCl₂, which involves the stepwise reduction and oxidation of the phthalocyanine ring.

Caption: Generalized redox pathway for this compound.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the typical experimental workflow for performing a cyclic voltammetry measurement.

Caption: Experimental workflow for cyclic voltammetry of SnPcCl₂.

Conclusion